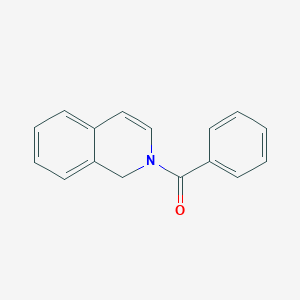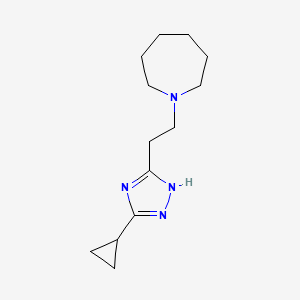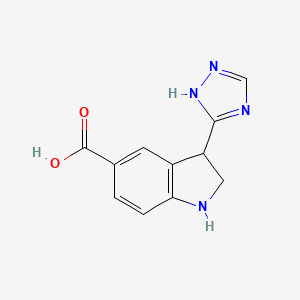
2,3-Dihydro-1H-inden-5-amine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1H-inden-5-amine sulfate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a fused bicyclic system with an amine group and a sulfate counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-inden-5-amine sulfate typically involves the reduction of indanone derivatives followed by amination. One common method is the reduction of 2,3-dihydro-1H-inden-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 2,3-dihydro-1H-inden-1-ol. This intermediate is then subjected to amination using reagents like ammonia or primary amines under suitable conditions to obtain 2,3-Dihydro-1H-inden-5-amine. Finally, the amine is treated with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-1H-inden-5-amine sulfate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1H-inden-5-amine sulfate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1H-inden-5-amine sulfate involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A precursor in the synthesis of 2,3-Dihydro-1H-inden-5-amine sulfate.
Indole derivatives: Share structural similarities and exhibit diverse biological activities.
Indanone derivatives: Similar bicyclic structure and used in various synthetic applications.
Uniqueness
This compound is unique due to its specific amine group and sulfate counterion, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
77802-47-2 |
|---|---|
Molekularformel |
C9H13NO4S |
Molekulargewicht |
231.27 g/mol |
IUPAC-Name |
2,3-dihydro-1H-inden-5-amine;sulfuric acid |
InChI |
InChI=1S/C9H11N.H2O4S/c10-9-5-4-7-2-1-3-8(7)6-9;1-5(2,3)4/h4-6H,1-3,10H2;(H2,1,2,3,4) |
InChI-Schlüssel |
AKBAUVXKKATUOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877196.png)
![(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol](/img/structure/B11877204.png)





![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)




![9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-](/img/structure/B11877281.png)
